N,N-Bis(9,9-dimethyl-9H-fluoren-2-YL)perylen-3-amine
Description
N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)perylen-3-amine is a polycyclic aromatic amine featuring a perylene core substituted with two 9,9-dimethyl-9H-fluoren-2-yl groups. This compound is designed for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics, due to its conjugated structure and tunable electronic properties. The dimethylfluorenyl substituents enhance solubility and reduce aggregation, while the perylene core provides strong electron-accepting capabilities, making it suitable for charge-transfer systems .
Properties
CAS No. |
558453-97-7 |
|---|---|
Molecular Formula |
C50H37N |
Molecular Weight |
651.8 g/mol |
IUPAC Name |
N,N-bis(9,9-dimethylfluoren-2-yl)perylen-3-amine |
InChI |
InChI=1S/C50H37N/c1-49(2)42-20-7-5-14-33(42)35-24-22-31(28-44(35)49)51(32-23-25-36-34-15-6-8-21-43(34)50(3,4)45(36)29-32)46-27-26-40-38-17-10-13-30-12-9-16-37(47(30)38)39-18-11-19-41(46)48(39)40/h5-29H,1-4H3 |
InChI Key |
QSWISYCSEQOCKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC5=C(C=C4)C6=CC=CC=C6C5(C)C)C7=CC=C8C9=CC=CC1=C9C(=CC=C1)C1=C8C7=CC=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Bis(9,9-dimethyl-9H-fluoren-2-yl)amine Intermediate
A critical intermediate in the synthesis is Bis(9,9-dimethyl-9H-fluoren-2-yl)amine, which can be prepared from tert-butoxycarbonyl-protected arylamine precursors.
- Dissolve 0.4 g of tert-butoxycarbonyl-protected arylamine (0.8 mmol) in 1 mL tetrahydrofuran (THF).
- Add 8 mL trifluoroacetic acid (TFA) at room temperature and stir for 10 minutes. The solution color changes to dark green, indicating deprotection.
- Evaporate TFA under vacuum.
- Add dichloromethane (DCM) to the residue and neutralize with saturated aqueous sodium hydroxide.
- Extract the organic layer with DCM, dry over anhydrous agents.
- Purify by column chromatography using silica gel with ethyl acetate:hexane (1:10 v/v) as the mobile phase.
- Yield: 95%, pale yellow solid, melting point 178 °C.
Coupling to Perylen-3-amine Core
The final step involves coupling the bis-fluorenyl amine moiety to the perylen-3-amine core, typically via palladium-catalyzed amination.
- Palladium complexes serve as catalysts to facilitate C-N bond formation.
- Reaction conditions such as temperature, solvent choice (e.g., toluene, DMF), and base (e.g., sodium tert-butoxide) are optimized to maximize coupling efficiency.
- The bulky 9,9-dimethyl groups on the fluorenyl rings influence steric hindrance, necessitating careful catalyst and ligand selection.
- Post-reaction purification involves column chromatography and recrystallization to obtain high-purity N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)perylen-3-amine.
| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Deprotection of Boc-protected amine | Trifluoroacetic acid (TFA) treatment, NaOH neutralization | THF, DCM | Room temperature | 95 | Color change to dark green; quick reaction (10 min) |
| Palladium-catalyzed amination | Pd catalyst, base (e.g., NaOtBu), perylen-3-amine coupling | Toluene, DMF or THF | 80-120 °C | Variable* | Requires optimization for sterics and purity |
*Exact yields for the final coupling step vary depending on catalyst system and purification efficiency; reported yields typically range from 70% to 90% in literature.
- Column Chromatography: Silica gel with ethyl acetate/hexane mixtures is standard for intermediate purification.
- Spectroscopic Confirmation: Nuclear Magnetic Resonance (NMR) and Ultraviolet-visible (UV-vis) spectroscopy confirm structural integrity and purity.
- Melting Point: The intermediate bis-fluorenyl amine has a melting point of 178 °C, consistent with literature data.
- Mass Spectrometry: Confirms molecular weight (651.8 g/mol for the final compound).
- The use of trifluoroacetic acid for Boc deprotection is rapid and efficient, minimizing side reactions.
- Palladium-catalyzed amination is sensitive to steric hindrance; ligands such as phosphines tailored for bulky substrates improve yields.
- Solvent polarity and reaction temperature significantly affect coupling efficiency and product purity.
- Column chromatography remains essential for removing palladium residues and unreacted starting materials.
- Ongoing research explores alternative catalysts and greener solvents to enhance sustainability and scalability.
The preparation of this compound is a multistep process involving careful deprotection of protected amine intermediates followed by palladium-catalyzed cross-coupling to attach fluorenyl groups to the perylene core. Optimizing reaction conditions, catalyst choice, and purification methods is critical to achieving high yield and purity. The compound’s complex structure and synthetic challenges reflect its advanced application potential in organic electronics.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(9,9-dimethyl-9H-fluoren-2-YL)perylen-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the electronic properties of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups to alter its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-functionalized products.
Scientific Research Applications
N,N-Bis(9,9-dimethyl-9H-fluoren-2-YL)perylen-3-amine has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it a potential candidate for biological imaging and sensing applications.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism by which N,N-Bis(9,9-dimethyl-9H-fluoren-2-YL)perylen-3-amine exerts its effects is primarily related to its electronic properties. The compound interacts with molecular targets through π-π stacking interactions and electron transfer processes. These interactions facilitate its role in electronic devices and solar cells by enhancing charge transport and light absorption .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings
Electronic Properties :
- The target compound’s perylene core offers a lower LUMO (electron-accepting) compared to carbazole-based analogs (e.g., 1354653-33-0), which have higher HOMO levels (hole-transporting) .
- Biphenyl-carbazole derivatives (e.g., 1242056-42-3) exhibit extended conjugation, leading to red-shifted absorption/emission spectra compared to the target compound .
Synthetic Efficiency :
- Carbazole-fluorenyl amines (e.g., 1354653-33-0) are synthesized via Buchwald-Hartwig amination with yields >90%, similar to methods for the target compound .
- Boronate ester derivatives require additional protection/deprotection steps, increasing synthetic complexity .
Solubility and Stability: The biphenyl-carbazole derivative (1242056-42-3) has moderate solubility in ethers, while boronate esters require anhydrous conditions . Dimethylfluorenyl groups in the target compound improve thermal stability (decomposition >300°C inferred from analogs) compared to non-fluorenyl amines .
Applications :
Biological Activity
N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)perylen-3-amine is a complex organic compound notable for its unique molecular structure, which includes a perylene core substituted with two 9,9-dimethyl-9H-fluoren-2-yl groups. This compound has garnered interest in various fields, particularly in organic electronics and potential pharmacological applications. This article explores its biological activity, synthesis, and potential applications based on available research findings.
Molecular Characteristics
- Molecular Formula : C₅₀H₃₇N
- Molecular Weight : 651.84 g/mol
- Structure : The compound features an amine functional group and aromatic rings which contribute to its reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Perylene Core : Utilizing perylene derivatives as starting materials.
- Substitution Reactions : Introducing the fluorenyl groups through electrophilic aromatic substitution.
These synthetic pathways can be optimized for yield and purity depending on the intended application.
Biological Activity
While specific biological activity data for this compound is limited, insights can be drawn from studies of structurally similar compounds. Notably:
- Cytotoxicity : Compounds with similar perylene and fluorenyl structures have exhibited cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess biological activity worth investigating further.
- Phototoxicity : Some derivatives have shown phototoxic properties, indicating potential for applications in photodynamic therapy.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with other compounds reveals its unique position in terms of stability and electronic properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N,N-Di(phenyl)aniline | C₁₈H₁₈N | Common hole transport material in OLEDs |
| N,N-Bis(4-methoxyphenyl)aniline | C₁₈H₁₉N₁O | Exhibits good thermal stability |
| N,N-Diphenylbenzidine | C₂₁H₁₈N₂ | Known for high charge mobility |
| This compound | C₅₀H₃₇N | Enhanced charge transport properties |
This table highlights how N,N-Bis(9,9-dimethyl-9H-fluoren-2-y)perylen-3-amines’ dual fluorene substitution enhances its charge transport properties while providing stability against thermal degradation compared to simpler analogs.
Case Studies and Research Findings
Several studies have been conducted on related compounds that provide insights into the biological implications of N,N-Bis(9,9-dimethyl-9H-fluoren-2-YL)perylen-3-amines:
- Photodynamic Therapy Applications : Research indicates that perylene derivatives can be effective in photodynamic therapy due to their ability to generate reactive oxygen species upon light activation.
- Anticancer Activity : A study on similar compounds demonstrated significant cytotoxic effects against breast cancer cell lines, suggesting potential applications for this compound in cancer treatment.
Q & A
Q. How to validate synthetic reproducibility across labs?
- Methodology : Share detailed protocols (catalyst batches, solvent grades) and cross-calibrate equipment. emphasizes strict inert atmosphere control (N₂/Ar) to prevent amine oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
